molecular formula C8H16N2 B11723406 (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane

(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B11723406
M. Wt: 140.23 g/mol
InChI Key: NLRPLOMLCUJBET-JGVFFNPUSA-N
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Description

(1R,6S)-3-methyl-3,9-diazabicyclo[421]nonane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key proteins involved in disease processes or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane

InChI

InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

NLRPLOMLCUJBET-JGVFFNPUSA-N

Isomeric SMILES

CN1CC[C@@H]2CC[C@H](C1)N2

Canonical SMILES

CN1CCC2CCC(C1)N2

Origin of Product

United States

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